1-N-Boc-2-Isopropylpiperidin-4-one
Overview
Description
1-N-Boc-2-Isopropylpiperidin-4-one is a chemical compound with the CAS Number 313950-41-3 and a linear formula of C13H23NO3 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The compound is often used in laboratory settings and for the manufacture of other chemical compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reactants used . Detailed reaction mechanisms and pathways would require specific experimental data or theoretical calculations.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.327 and a density of 1.0±0.1 g/cm3 . Its boiling point is 325.7±35.0 C at 760 mmHg . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications
Versatile Building Block for Synthesis
1-N-Boc-2-Isopropylpiperidin-4-one serves as a versatile building block in organic synthesis. For instance, it's used in the straightforward and scalable synthesis of orthogonally protected 3,7-diazabicyclo[4.1.0]heptanes, which are compounds with high potential for biological activity. This synthesis process starts with simple materials and is developed to yield compounds on a multigram scale, highlighting its utility in preparing 4-substituted 3-aminopiperidines (Schramm et al., 2009).
Tool for Peptide Synthesis
The compound is utilized in peptide synthesis, particularly in the development of new linkers for BOC-based peptide synthesis and on-resin cyclization. This approach facilitates the synthesis of cyclic peptides and provides a versatile route to avoid diketopiperazine formation, which is common with FMOC chemistry (Bourne et al., 1999).
Facilitator of Depsipeptide Synthesis
This compound also plays a role in facilitating the synthesis of depsipeptides. A novel method involving room temperature condensation of hindered substrates demonstrates the compound's utility in producing previously inaccessible depsipeptides, underscoring its importance in the synthesis of complex peptide-like molecules (Gilon et al., 1980).
Enhancement of Drug Properties
Moreover, it contributes to the development of drugs for treating diseases like Chagas disease by serving as a backbone for creating fluorescent probes. These probes are essential for in vivo biodistribution studies, offering insights into the therapeutic application and optimization of new anti-Chagas agents (Rodríguez et al., 2017).
Discovery and Development of Non-Peptidic Agonists
In the realm of medicinal chemistry, derivatives of this compound contribute to the discovery and development of non-peptidic agonists for receptors like the glucagon-like peptide-1 receptor (GLP-1R), which are significant in treating diseases such as type 2 diabetes and obesity. The structural basis and agonistic properties of such compounds are key to developing new therapeutic agents (Cong et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRUAIXGSWYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657404 | |
Record name | tert-Butyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313950-41-3 | |
Record name | tert-Butyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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